molecular formula C14H13NO4S2 B12347185 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B12347185
M. Wt: 323.4 g/mol
InChI Key: JFEIZQQPGKDPTD-FLIBITNWSA-N
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Description

3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a molecular formula of C14H13NO4S2. This compound is characterized by its thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the methoxyphenyl group and the propanoic acid moiety further adds to its chemical complexity and potential reactivity .

Preparation Methods

The synthesis of 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of N-carboxyethylrhodanine with 2-methoxybenzaldehyde. This reaction is facilitated by the presence of a base, such as piperidine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .

Chemical Reactions Analysis

3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation are key factors.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is not fully understood, but it is believed to involve interactions with various molecular targets. The thiazolidine ring and the methoxyphenyl group are likely to play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Similar compounds to 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13NO4S2

Molecular Weight

323.4 g/mol

IUPAC Name

3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C14H13NO4S2/c1-19-10-5-3-2-4-9(10)8-11-13(18)15(14(20)21-11)7-6-12(16)17/h2-5,8H,6-7H2,1H3,(H,16,17)/b11-8-

InChI Key

JFEIZQQPGKDPTD-FLIBITNWSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O

Origin of Product

United States

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